1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. These compounds are characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a methoxypyridine moiety attached to the pyrazole ring, which may influence its biological activity and properties. Pyrazole derivatives are widely studied for their potential pharmacological applications, including anti-inflammatory, analgesic, and anticancer activities.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen in its structure. It is particularly noted for its potential in medicinal chemistry as a lead compound for developing new therapeutic agents. The synthesis of such compounds often involves various organic reactions, including condensation and substitution reactions, which facilitate the introduction of different functional groups.
The synthesis of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine typically involves several steps:
Technical details regarding specific reaction conditions, including temperature, time, and concentrations, are crucial for optimizing yields and ensuring the desired product is obtained with minimal by-products .
The molecular structure of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine can be represented as follows:
Crystallographic studies can provide detailed information about bond lengths and angles within the molecule, indicating significant delocalization of π-electron density across the aromatic systems .
1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine typically involves interaction with specific biological targets:
The physical properties of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds .
1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine has several potential applications in scientific research:
The pyrazole-pyridine hybrid scaffold represents a privileged structure in kinase inhibitor design due to its versatile pharmacophoric properties. Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, provides distinct hydrogen-bonding capabilities: the N1 nitrogen ("pyrrole-like") donates electrons to aromatic resonance, while the N2 nitrogen ("pyridine-like") acts as a hydrogen bond acceptor. This dual character enables interactions with kinase hinge regions, exemplified by compounds like Crizotinib (an ALK/ROS1 inhibitor), where the pyrazole forms critical hydrogen bonds with kinase residues like Met1199 and Glu1197 [10]. The 4-amine substituent on pyrazole in 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine acts as a hydrogen bond donor/acceptor, enhancing interactions with polar residues in kinase active sites [8].
Concurrently, the 2-methoxypyridine moiety contributes to solubility and membrane permeability while offering additional binding vectors. The methoxy group engages in hydrophobic interactions, and its ortho-position directs the pyridine nitrogen’s orientation for hinge binding. Computational studies of analogous inhibitors (e.g., BRAFV600E inhibitors) demonstrate that the pyridine nitrogen coordinates with catalytic lysine residues (e.g., Lys483 in BRAF), while the methoxy group occupies a hydrophobic pocket formed by residues like Trp531 [9] [10]. This synergy enables potent and selective kinase inhibition by exploiting both hydrophobic and polar interactions within the ATP-binding cleft.
Table 1: Kinase Targets of Representative Pyrazole-Pyridine Hybrids
Compound | Kinase Target(s) | Key Structural Features | Biological Activity (IC₅₀) |
---|---|---|---|
Crizotinib | ALK, ROS1 | 3-Chloro-2-fluorophenyl, aminopyridine | ALK: 20 nM |
Erdafitinib | FGFR1–4 | Urea linker, dimethylphosphine oxide | FGFR1: 1.2 nM |
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine | c-Met, BRAFV600E (predicted) | 4-Aminopyrazole, 2-methoxypyridine | Under investigation |
Bioisosteric modifications of pyrazole-pyridine hybrids are pivotal for enhancing kinase selectivity and mitigating off-target effects. The 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine scaffold permits strategic substitutions to address selectivity challenges:
These strategies are validated by SAR studies of c-Met inhibitors, where replacing 2-methoxypyridine with 2-aminopyrimidine in 5a (a pyrazolo[3,4-b]pyridine derivative) improved c-Met inhibition (IC₅₀ = 4.27 nM) by forming an additional hydrogen bond with Asp1222 [6]. Similarly, hybridizing the pyrazole core with thiazole (e.g., pyrazolo[3,4-d]thiazole) enhanced selectivity for kinases with larger hydrophobic pockets, such as FGFR1 [6].
Table 2: Bioisosteric Effects on Kinase Selectivity
Bioisostere | Target Kinase | Selectivity Shift | Structural Basis |
---|---|---|---|
2-Methoxypyridine → 2-Aminopyrimidine | c-Met | 5-fold ↑ c-Met over EGFR | Additional H-bond with Asp1222 |
Pyrazole → Pyrazolo[3,4-d]thiazole | FGFR1 | 8-fold ↑ FGFR1 over VEGFR2 | Enhanced hydrophobic pocket complementarity |
4-Aminopyrazole → 4-Hydroxypyrazole | BRAFV600E | 3-fold ↓ BRAF affinity | Loss of H-bond with Glu501 |
Pyrazole derivatives have evolved from early anti-inflammatory agents to cornerstone kinase inhibitors in oncology. The journey began with Celecoxib (a COX-2 inhibitor), where the pyrazole scaffold demonstrated efficacy in modulating enzymatic targets [3]. This paved the way for pyrazole-based kinase inhibitors, culminating in Crizotinib’s 2011 FDA approval for ALK-positive lung cancer. Crizotinib’s success hinged on its pyrazole core’s ability to bind multiple kinases, though its limited selectivity prompted second-generation analogs like Lorlatinib with improved CNS penetration [10].
The structural evolution of pyrazole hybrids reveals three key phases:
This progression underscores the scaffold’s versatility in addressing kinase heterogeneity and resistance mechanisms. Pyrazole derivatives now target >20 kinases, including BRAF, c-Met, and CDKs, with over 15 FDA-approved drugs [8] [10].
Table 3: Evolution of Anticancer Pyrazole Derivatives
Era | Representative Compound | Target | Clinical Impact |
---|---|---|---|
1990s–2000s | Celecoxib | COX-2 | First pyrazole-based NSAID |
2000s–2010s | Crizotinib | ALK/ROS1 | FDA-approved for NSCLC (2011) |
2010s–Present | Dabrafenib | BRAFV600E | Melanoma therapy (2013) |
2020s | 1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine | c-Met/BRAF (predicted) | Template for dual kinase inhibitors |
Compound Glossary:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1